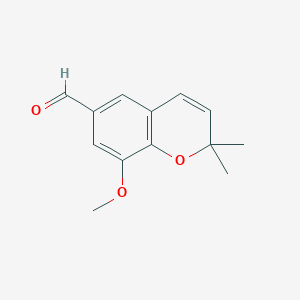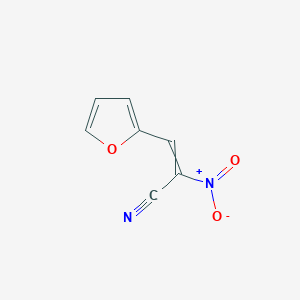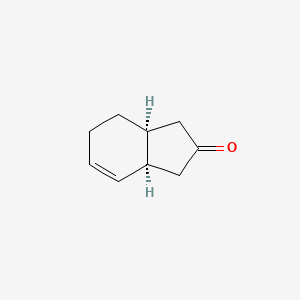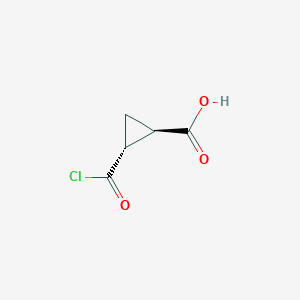
2-Methyl-5-(2-methylprop-1-en-1-yl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(2-methylprop-1-en-1-yl)furan is an organic compound with the molecular formula C10H16O It is a derivative of furan, a heterocyclic organic compound, and features a methyl group and a methylprop-1-en-1-yl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methylprop-1-en-1-yl)furan can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs at elevated temperatures and results in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-methylprop-1-en-1-yl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
2-Methyl-5-(2-methylprop-1-en-1-yl)furan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-methylprop-1-en-1-yl)furan involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular mechanisms depend on the specific structure and functional groups of the derivatives.
Comparison with Similar Compounds
Similar Compounds
- Anhydrolinalool oxide
- Linalool oxide II
- E-Herboxide (dehydroxylinalool oxide)
- cis-Anhydrolinalool oxide
- trans-Anhydrolinalool oxide
Uniqueness
2-Methyl-5-(2-methylprop-1-en-1-yl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
74304-09-9 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-methyl-5-(2-methylprop-1-enyl)furan |
InChI |
InChI=1S/C9H12O/c1-7(2)6-9-5-4-8(3)10-9/h4-6H,1-3H3 |
InChI Key |
RJPWSIRQTPWXFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



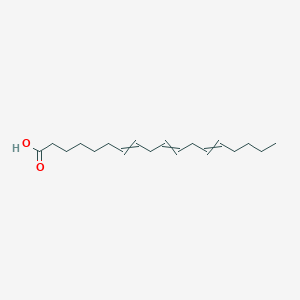
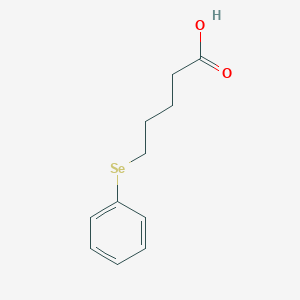

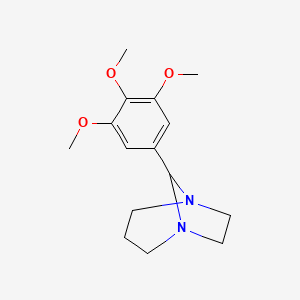

![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)

![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
